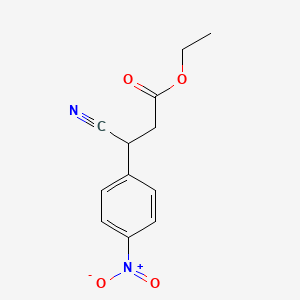
Bis(octylsulfanyl)(oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(octylsulfanyl)(oxo)phosphanium: is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly interesting due to its unique structure, which includes octylsulfanyl groups and an oxo group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(octylsulfanyl)(oxo)phosphanium typically involves the reaction of octylsulfanyl compounds with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 R-SH + POCl3→(R-S)2P(O)Cl + 2 HCl
where ( R ) represents the octyl group. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Bis(octylsulfanyl)(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine oxides.
Substitution: The octylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the octylsulfanyl groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis(octylsulfanyl)(oxo)phosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis. Its unique structure allows for the creation of novel ligands with specific electronic and steric properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of phosphorus-containing compounds is beneficial. Its role in bone health and osteoporosis treatment is of particular interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of bis(octylsulfanyl)(oxo)phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties in polymers.
Bis(diphenylphosphino)methane: Used as a ligand in coordination chemistry.
Uniqueness: Bis(octylsulfanyl)(oxo)phosphanium stands out due to its unique combination of octylsulfanyl groups and an oxo group, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
1656-67-3 |
|---|---|
Fórmula molecular |
C16H34OPS2+ |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
bis(octylsulfanyl)-oxophosphanium |
InChI |
InChI=1S/C16H34OPS2/c1-3-5-7-9-11-13-15-19-18(17)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1 |
Clave InChI |
QCWXWCRMPRHPDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS[P+](=O)SCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
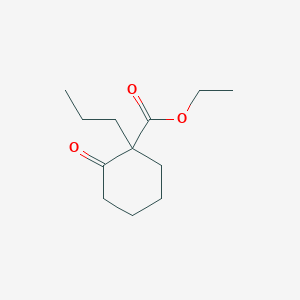

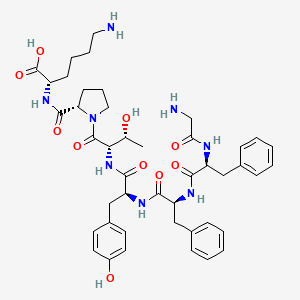
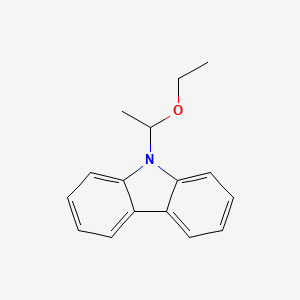
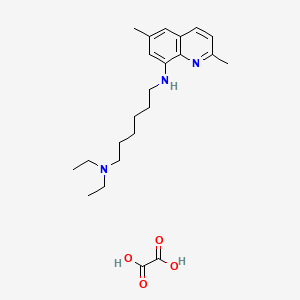
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
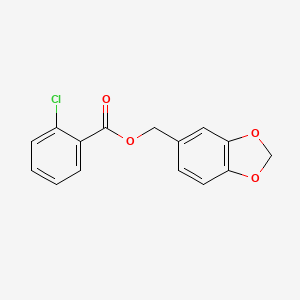

![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
